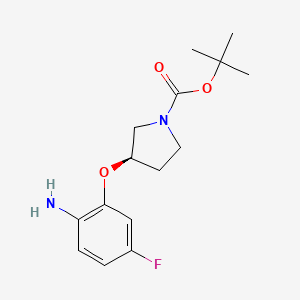

tert-butyl (3R)-3-(2-amino-5-fluorophenoxy)pyrrolidine-1-carboxylate

Description

This compound is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protective group and a 2-amino-5-fluorophenoxy substituent. Its stereochemistry (3R configuration) is critical for interactions in biological systems, particularly in drug discovery for kinase inhibitors or protease-targeted therapies. The fluorine atom at the 5-position of the aromatic ring enhances metabolic stability and binding affinity, while the amino group enables further functionalization via coupling reactions .

Properties

IUPAC Name |

tert-butyl (3R)-3-(2-amino-5-fluorophenoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-7-6-11(9-18)20-13-8-10(16)4-5-12(13)17/h4-5,8,11H,6-7,9,17H2,1-3H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWBHQMQBNDLMI-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC(=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=C(C=CC(=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-(2-amino-5-fluorophenoxy)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the fluorophenoxy group: This step may involve nucleophilic substitution reactions where a fluorinated phenol reacts with a suitable leaving group on the pyrrolidine ring.

Protection of the amino group: The amino group can be protected using tert-butyl groups to prevent unwanted side reactions during the synthesis.

Final deprotection and purification: The final compound is obtained by removing the protecting groups and purifying the product using techniques like chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include:

Scaling up the reaction: Using larger quantities of reagents and solvents.

Optimizing reaction parameters: Temperature, pressure, and reaction time are adjusted to improve efficiency.

Purification techniques: Industrial-scale purification might involve crystallization, distillation, or advanced chromatographic methods.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R)-3-(2-amino-5-fluorophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Based on the search results, here's what is known about the compound tert-butyl (3R)-3-(2-amino-5-fluorophenoxy)pyrrolidine-1-carboxylate and related applications:

Basic Information

this compound is a chemical compound with the molecular formula and a molecular weight of 296.34 g/mol . It is also known by other names, including tert-butyl (R)-3-(2-amino-5-fluorophenoxy)pyrrolidine-1-carboxylate .

Synonyms

- 1609963-21-4

- This compound

- KS-10918

- 1-Boc-(3R)-3-(2-amino-5-fluorophenoxy)pyrrolidine

- tert-Butyl (R)-3-(2-amino-5-fluorophenoxy)pyrrolidine-1-carboxylate

Computed Descriptors

- IUPAC Name: tert-butyl (3R)-3-(2-amino-5-fluorophenoxy)pyrrolidine-1-carboxylate

- InChI: InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-7-6-11(9-18)20-13-8-10(16)4-5-12(13)17/h4-5,8,11H,6-7,9,17H2,1-3H3/t11-/m1/s1

- InChIKey: UYWBHQMQBNDLMI-LLVKDONJSA-N

- SMILES: CC(C)(C)OC(=O)N1CCC@HOC2=C(C=CC(=C2)F)N

Potential Applications

While the search results do not explicitly detail the applications of this compound, they do provide some context for potential uses in scientific research:

- BTK Inhibitors: US11542249B2 describes BTK (Bruton's tyrosine kinase) inhibitor compounds for treating autoimmune diseases like Rheumatoid Arthritis, Multiple Sclerosis, Systemic Lupus Erythematosus, Sjögren's Syndrome, and Pemphigus . These inhibitors often contain pyrrolidine rings, suggesting that this compound or its derivatives could be used as building blocks in the synthesis of such inhibitors .

- Trifluoromethyl Group-Containing Drugs: Certain drugs containing trifluoromethyl groups () have shown enhanced biological activity . The presence of a fluorine atom in this compound may allow for the introduction of a trifluoromethyl group, potentially enhancing its pharmacological properties or acting as a precursor in synthesizing -containing drugs .

- Histamine H3 Receptor Antagonists: One study mentions the synthesis of a histamine H3 receptor antagonist containing a fluorophenoxy-pyrrolidine moiety . This suggests that compounds with similar structures, like this compound, could be explored for their potential as histamine receptor modulators .

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-(2-amino-5-fluorophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These might include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

Pathways: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives with Substituted Aromatic Moieties

(a) tert-Butyl 3-((5-Bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Structural Differences: Replaces the 2-amino-5-fluorophenoxy group with a 5-bromo-3-methoxypyridin-2-yloxy moiety.

- The methoxy group alters electronic properties, reducing reactivity compared to the amino group in the parent compound .

- Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s role as a leaving group.

(b) tert-Butyl (2S)-2-[[2,3-Difluoro-4-...]pyrrolidine-1-carboxylate (EP 4,374,877 A2)

- Structural Differences: Features a difluoro-hydroxyphenyl group and a diazaspiro[3.5]nonene core.

- Functional Impact : The spirocyclic system introduces conformational rigidity, which may improve target selectivity. The trifluoromethyl groups enhance lipophilicity and metabolic resistance .

- Synthesis: Prepared via Mitsunobu reaction using (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, contrasting with the SNAr or Ullmann coupling typical for amino-phenoxy derivatives .

Pyrrolidine-Boronic Ester Derivatives

tert-Butyl (3R)-3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate (CAS: 944994-03-0)

- Structural Differences: Substitutes the phenoxy group with a pyrazole-boronic ester.

- Functional Impact: The boronic ester enables Suzuki-Miyaura cross-coupling, making this compound valuable in synthesizing biaryl structures. Unlike the parent compound, it lacks hydrogen-bonding capability from the amino group .

- Applications : Intermediate in synthesizing kinase inhibitors (e.g., JAK/STAT pathway modulators) .

Fluorinated Proline Derivatives

tert-Butyl 5-[(4R)-4-Fluoro-D-prolyl]amino]-1H-pyrazolo[4,3-b]pyridine-1-carboxylate (EP 3,643,703 A1)

- Structural Differences : Integrates a pyrazolo-pyridine core and fluorinated proline.

- Functional Impact : Fluorination at the proline’s 4-position enhances enzymatic stability and alters peptide backbone conformation. The pyrazolo-pyridine moiety provides π-stacking interactions in target binding .

- Synthesis: Multi-step process involving Fmoc-protection and chlorocarbonyl intermediates, differing from the direct phenoxylation used for the parent compound .

Data Table: Key Structural and Functional Comparisons

Research Findings and Trends

- Stereochemical Influence : The (3R) configuration in the parent compound improves binding to chiral enzyme pockets compared to racemic analogs .

- Fluorination Effects : Fluorine at the 5-position (parent) versus 4-position (proline derivative) shows divergent impacts: aromatic fluorine enhances metabolic stability, while aliphatic fluorine adjusts peptide backbone geometry .

- Synthetic Complexity : Compounds with spirocyclic systems (e.g., EP 4,374,877 A2) require advanced purification techniques (C18 reverse-phase chromatography), whereas pyrrolidine-boronic esters are more straightforward to isolate .

Biological Activity

tert-butyl (3R)-3-(2-amino-5-fluorophenoxy)pyrrolidine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, particularly in pharmacology.

- Molecular Formula : C₁₅H₁₉FN₂O₃

- Molecular Weight : 296.34 g/mol

- CAS Number : 1261235-61-3

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes involved in various signaling pathways. The compound's structure allows it to act as a modulator of certain neurotransmitter systems, particularly those involving acetylcholine and serotonin pathways.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity :

- Neuropharmacological Effects :

- Antimicrobial Properties :

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activity for compounds related to this compound:

Synthetic Routes

The synthesis of this compound involves several key steps:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions.

- Substitution with Amino-Fluorophenoxy Group : Utilizes nucleophilic substitution methods.

- Esterification : Finalized by reacting the carboxylic acid with tert-butyl alcohol under acidic conditions.

These synthetic methods are critical for producing compounds with high purity and yield for biological testing.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl (3R)-3-(2-amino-5-fluorophenoxy)pyrrolidine-1-carboxylate, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate intermediates, where phenoxy groups are introduced using activated aryl halides (e.g., 2-amino-5-fluorophenol derivatives). Key steps include:

- Protection/deprotection : Use of tert-butyloxycarbonyl (Boc) groups to preserve stereochemistry .

- Coupling conditions : Triethylamine (TEA) and DMAP in dichloromethane at 0–20°C to minimize racemization .

- Monitoring : Thin-layer chromatography (TLC, e.g., hexane:ethyl acetate = 4:1) to track reaction progress .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in NMR data?

- Methodological Answer :

- NMR : and NMR identify backbone protons and carbons. The 2-amino-5-fluorophenoxy group shows aromatic splitting patterns (e.g., doublets for fluorine-coupled protons). NMR confirms fluorine substitution .

- Mass spectrometry : HRMS (ESI+) validates molecular weight (e.g., calculated [M+H] for CHFNO: 295.1556) .

- Data contradictions : Rotameric mixtures (e.g., tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate in ) require variable-temperature NMR to resolve overlapping signals .

Advanced Research Questions

Q. How can researchers optimize reaction yields for intermediates like tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate?

- Methodological Answer :

- Catalyst screening : Pd/C or Pd(dppf)Cl in hydrogenation reactions improves aminopyrrolidine intermediate yields (e.g., 69–95% in ).

- Solvent effects : Polar aprotic solvents (DMF, dichloromethane) enhance coupling efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) removes Boc-protected byproducts .

Q. What strategies address low reproducibility in synthesizing fluorinated pyrrolidine derivatives?

- Methodological Answer :

- Fluorine source : Use of 5-fluoro-2-nitroanisole derivatives to avoid competing dehalogenation .

- Temperature control : Low temperatures (0°C) during phenylation suppress side reactions .

- Quality control : Batch-wise NMR for phosphonate-containing intermediates (e.g., tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate) ensures reagent consistency .

Q. How do researchers validate the biological relevance of this compound in drug discovery?

- Methodological Answer :

- Derivatization : Install boronic ester groups (e.g., tert-butyl (3R)-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate) for Suzuki-Miyaura cross-coupling in probe synthesis .

- Metabolite tracking : HRMS-based metabolomics identifies hydrolysis products (e.g., tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate) .

Key Challenges and Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.